molecular formula C9H17NO B2935050 5-(Propan-2-yl)azepan-2-one CAS No. 62596-03-6

5-(Propan-2-yl)azepan-2-one

Cat. No.: B2935050
CAS No.: 62596-03-6
M. Wt: 155.241
InChI Key: KSLKLDCFPUXPSH-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)azepan-2-one, also known as 2H-Azepin-2-one, hexahydro-5-(1-methylethyl)-, is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound belongs to the class of azepanones, which are seven-membered lactams containing a nitrogen atom in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)azepan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-(propan-2-yl)hexanoic acid with ammonia or an amine under dehydrating conditions can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atom in the azepanone ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(Propan-2-yl)azepan-2-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)azepan-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepanone ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azepanone: A related compound with a similar ring structure but without the propan-2-yl substituent.

    Hexahydro-1H-azepin-2-one: Another similar compound with slight structural variations.

Uniqueness

5-(Propan-2-yl)azepan-2-one is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

5-propan-2-ylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(2)8-3-4-9(11)10-6-5-8/h7-8H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLKLDCFPUXPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of hydroxylamine-O-sulfonic acid (60.5 g, 535 mmol) in formic acid (320 ml) was added dropwise a solution of 4-isopropyl cyclohexanone (50.0 g, 357 mmol) in formic acid (110 ml) at r.t. under an argon atmosphere. The reaction mixture was refluxed for 3 h, cooled to r.t. and slowly treated with ice-water (550 ml). 10 N NaOH (1.1 liter) was added to adjust the pH to 8 and the resultant mixture was extracted with CHCl3 (4×). The combined organic extracts were washed with water, brine, dried (MgSO4), filtered and concentrated under reduced pressure. The light-brown solid was crystallized from n-heptane: 42.4 g (75%);
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
550 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
reactant
Reaction Step Three

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